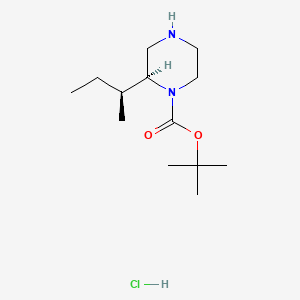

(S)-叔丁基2-((S)-仲丁基)哌嗪-1-羧酸盐酸盐

描述

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a tert-butyl group and a sec-butyl group attached to a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

科学研究应用

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

Target of Action

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Introduction of the sec-Butyl Group: The sec-butyl group is introduced through similar alkylation reactions using sec-butyl halides.

Formation of the Carboxylate Group: The carboxylate group is introduced through esterification or amidation reactions.

Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various alkylated derivatives.

相似化合物的比较

Similar Compounds

tert-Butylamine: An aliphatic primary amine with similar structural features.

2-Methyltetrahydrofuran: A solvent with similar functional groups.

2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of tert-butyl and sec-butyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

生物活性

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, a compound with the CAS number 1217442-47-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

Research indicates that piperazine derivatives, including (S)-tert-butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, may exhibit various biological activities through interactions with specific biological targets. These compounds can influence neurotransmitter systems and may act as ligands for various receptors, including muscarinic acetylcholine receptors and other G-protein coupled receptors (GPCRs) .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that structural modifications in piperazine can enhance anticancer activity . The mechanism involves the activation of pathways that promote cell death in cancerous cells.

Neuropharmacological Effects

Piperazine derivatives are known to interact with the central nervous system. They may modulate neurotransmitter release and receptor activity, potentially providing therapeutic effects in neurological disorders. Specifically, compounds like (S)-tert-butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride could influence dopamine or serotonin pathways, which are crucial in mood regulation and cognitive functions .

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Study on Cytotoxicity :

- Neuropharmacological Assessment :

Data Table

The following table summarizes key findings from research on (S)-tert-butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride:

属性

IUPAC Name |

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYWOUDJCIOGU-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725485 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-47-1 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。